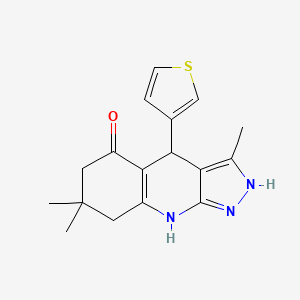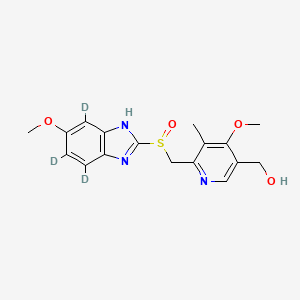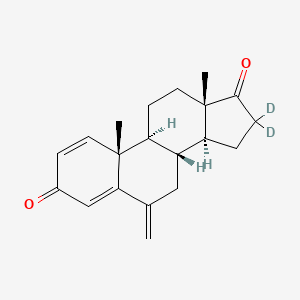
Exemestane-D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exemestane-D2 is a deuterated form of Exemestane, a steroidal aromatase inhibitor used primarily in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. The deuterium atoms in this compound replace specific hydrogen atoms, potentially altering its pharmacokinetic properties while maintaining its therapeutic efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Exemestane-D2 involves the incorporation of deuterium atoms into the Exemestane molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Deuterated Precursors: Starting with deuterated precursors that undergo chemical transformations to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms.
Deuterated Reagents: Employing deuterated reagents in the synthesis pathway to achieve selective deuteration.
化学反応の分析
Types of Reactions
Exemestane-D2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties.
科学的研究の応用
Exemestane-D2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study deuterium effects on chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer, with ongoing research into its potential for other hormone-related conditions.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic profiles.
作用機序
Exemestane-D2 exerts its effects by irreversibly binding to the active site of the aromatase enzyme, inhibiting the conversion of androgens to estrogens. This reduction in estrogen levels slows the growth of estrogen receptor-positive breast cancer cells. The deuterium atoms may enhance the stability and metabolic profile of the compound, potentially leading to improved therapeutic outcomes.
類似化合物との比較
Similar Compounds
Anastrozole: A nonsteroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another nonsteroidal aromatase inhibitor with similar applications.
Formestane: A steroidal aromatase inhibitor like Exemestane.
Uniqueness
Exemestane-D2 is unique due to the incorporation of deuterium atoms, which can enhance its pharmacokinetic properties, such as increased metabolic stability and prolonged half-life. This makes it a valuable compound for both therapeutic and research purposes.
特性
分子式 |
C20H24O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-6-methylidene-8,9,11,12,14,15-hexahydro-7H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i5D2 |
InChIキー |
BFYIZQONLCFLEV-JNDZXWQRSA-N |
異性体SMILES |
[2H]C1(C[C@H]2[C@@H]3CC(=C)C4=CC(=O)C=C[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)[2H] |
正規SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
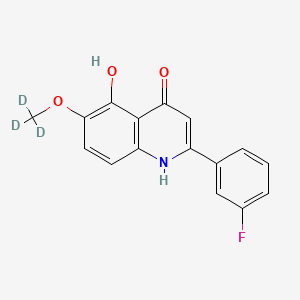
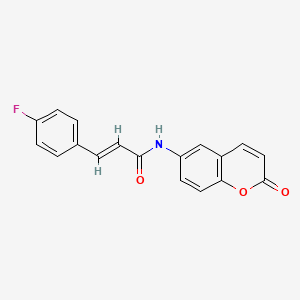
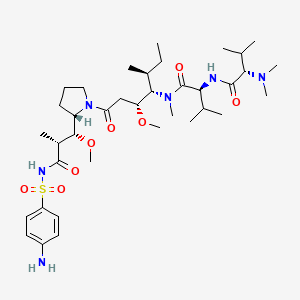
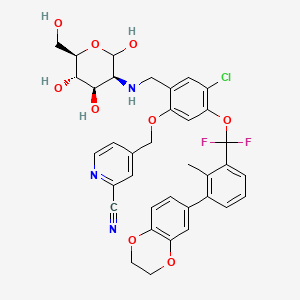
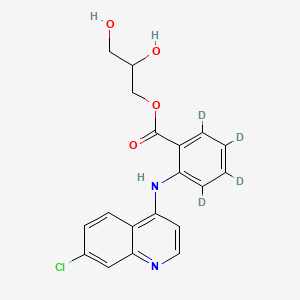
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
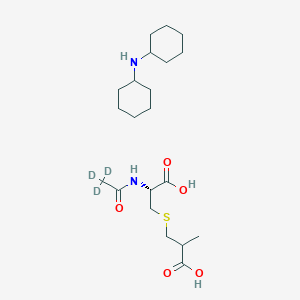
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
